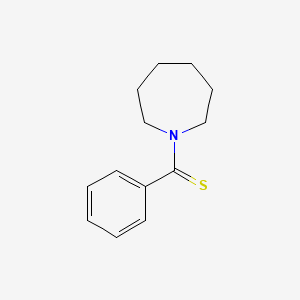
Dec-2-EN-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dec-2-EN-5-one is an organic compound characterized by a ten-carbon chain with a double bond at the second position and a ketone functional group at the fifth position. This compound is part of the larger family of alkenes and ketones, which are known for their diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dec-2-EN-5-one can be synthesized through various organic reactions. One common method involves the aldol condensation of 2-pentanone with acetaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperatures to ensure the formation of the double bond at the correct position.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic dehydrogenation of decanol. This process involves the use of metal catalysts such as copper or palladium and is carried out at elevated temperatures to facilitate the removal of hydrogen atoms, resulting in the formation of the double bond and the ketone group.
Chemical Reactions Analysis
Types of Reactions: Dec-2-EN-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound with hydrogen in the presence of a metal catalyst can yield decanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the double bond can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides in the presence of a base.
Major Products Formed:
Oxidation: Decanoic acid.
Reduction: Decanol.
Substitution: Various substituted alkenes depending on the nucleophile used.
Scientific Research Applications
Dec-2-EN-5-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological pathways and as a model compound for understanding enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Dec-2-EN-5-one involves its interaction with various molecular targets. The double bond and the ketone group make it reactive towards nucleophiles and electrophiles, allowing it to participate in a range of chemical reactions. In biological systems, it can interact with enzymes and other proteins, potentially affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Dec-2-EN-5-one can be compared to other similar compounds such as:
Dec-1-ene: An alkene with a double bond at the first position, lacking the ketone group.
2-Decanone: A ketone with the carbonyl group at the second position, lacking the double bond.
Dec-3-EN-2-one: A compound with a double bond at the third position and a ketone group at the second position.
Uniqueness: this compound is unique due to the specific positioning of its double bond and ketone group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
65570-25-4 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
dec-2-en-5-one |
InChI |
InChI=1S/C10H18O/c1-3-5-7-9-10(11)8-6-4-2/h4,6H,3,5,7-9H2,1-2H3 |
InChI Key |
RESIPHIPOBYJRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


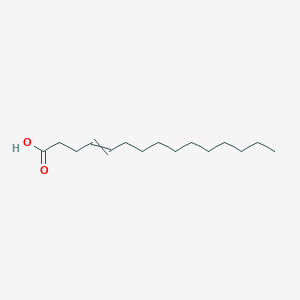
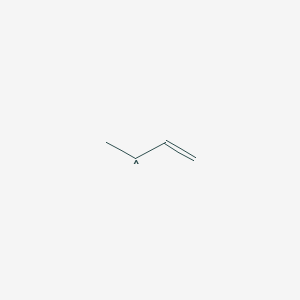
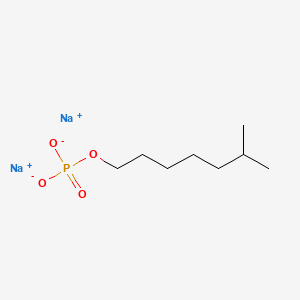
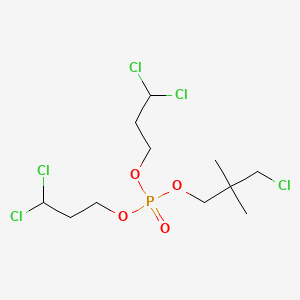
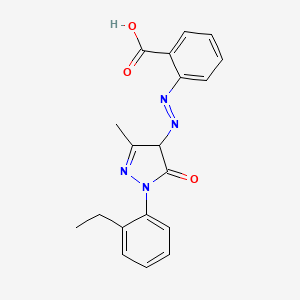
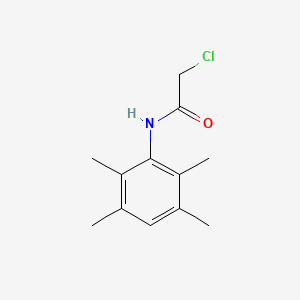
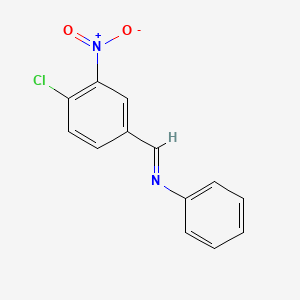
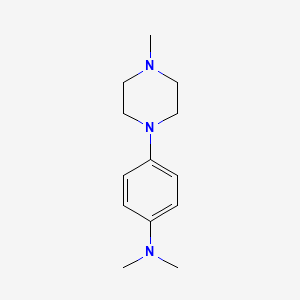
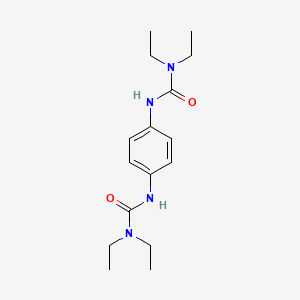
![3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile](/img/structure/B14481192.png)
![1,1'-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene)](/img/structure/B14481197.png)
![2,4,6-Cycloheptatrien-1-one, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14481204.png)
![{[Chloro(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14481221.png)
